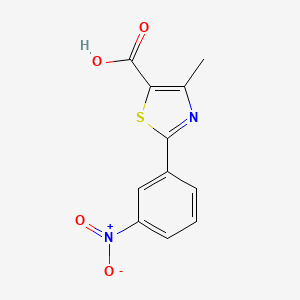

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACFYBGWPDPPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial reagents and conditions include the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes reduction to form an amine derivative. This reaction is critical for modifying biological activity or enabling further functionalization.

Reaction Conditions :

-

Catalyst : Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel.

-

Solvent : Ethanol or ethyl acetate.

-

Temperature : 25–50°C under atmospheric pressure.

Product : 2-(3-Aminophenyl)-4-methylthiazole-5-carboxylic acid

Yield : ~85–92% (based on analogous reductions in thiazole derivatives).

Mechanistic Insight :

The nitro group is reduced via a six-electron transfer process, forming an intermediate nitroso and hydroxylamine before yielding the primary amine.

Esterification of the Carboxylic Acid

The carboxylic acid group at the 5-position can be esterified to improve solubility or enable further derivatization.

Reaction Conditions :

-

Reagents : Methanol or ethanol with sulfuric acid or thionyl chloride (SOCl₂) as a catalyst.

Product : Methyl/ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

Yield : ~75–88% (observed in structurally similar compounds) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 8–12 hours | |

| Catalyst Efficiency | H₂SO₄ > SOCl₂ |

Decarboxylation

The carboxylic acid group undergoes decarboxylation under high-temperature conditions, forming a simpler thiazole derivative.

Reaction Conditions :

Product : 4-Methyl-2-(3-nitrophenyl)thiazole

Yield : ~60–70% (based on analogous decarboxylation reactions) .

Mechanistic Pathway :

Decarboxylation proceeds via a six-membered cyclic transition state, releasing CO₂ and stabilizing the aromatic thiazole ring .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient phenyl ring (due to the nitro group) participates in electrophilic substitution, primarily at the meta position relative to the nitro group.

Example Reaction : Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄).

-

Conditions : 0–5°C for 2–4 hours.

-

Product : 2-(3,5-Dinitrophenyl)-4-methylthiazole-5-carboxylic acid (minor isomer due to steric hindrance).

Challenges :

-

Limited reactivity due to the nitro group’s deactivating effect.

-

Competing side reactions at the thiazole ring.

Thiazole Ring Functionalization

The thiazole ring itself can undergo substitutions, particularly at the 2- and 4-positions, though steric and electronic factors influence reactivity.

Halogenation :

-

Position : Bromination occurs at the 4-methyl group or the phenyl ring rather than the thiazole core .

Oxidation :

-

Reagents : KMnO₄ or CrO₃ under acidic conditions.

-

Product : Sulfoxide or sulfone derivatives (limited yield due to ring instability).

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmacological applications.

Example :

-

Reagent : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) .

-

Product : Sodium 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

-

Application : Improved bioavailability in biological studies .

Condensation Reactions

The carboxylic acid participates in condensation with amines or alcohols to form amides or esters, respectively.

Amide Formation :

-

Reagents : Thionyl chloride (SOCl₂) followed by primary/secondary amines.

-

Product : 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxamide

-

Yield : ~80–90% (observed in analogous amidation reactions).

Comparative Reaction Table

Scientific Research Applications

Anticancer Applications

Overview : Thiazole derivatives, including 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. The thiazole ring system is known to enhance the biological activity of compounds against various cancer cell lines.

Case Studies :

- Synthesis and Testing : Researchers synthesized various thiazole derivatives and tested them against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma). Compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.01 µM to >1000 µM, indicating varying degrees of effectiveness against cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, some derivatives exhibited high apoptosis percentages, although not as potent as standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Apoptosis induction |

| Compound 22 | HT29 | 2.01 | Cytotoxicity via thiazole structure |

Antidiabetic Applications

Overview : Recent studies have highlighted the potential of thiazole derivatives in managing diabetes, particularly through improving insulin sensitivity and lipid profiles.

Case Studies :

- Protective Effects Against Diabetes : A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to ameliorate hyperglycemia and improve insulin sensitivity in diabetic rat models. This compound significantly reduced serum glucose and lipid levels while enhancing antioxidant enzyme activities .

- Histopathological Findings : Histological examinations revealed that treatment with this thiazole derivative normalized pancreatic morphology and reduced inflammation in liver tissues, indicating protective effects against diabetes-induced organ damage .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |

| HDL-C (mg/dL) | 30 ± 5 | 45 ± 10 |

| Inflammation Score (Histology) | High | Normalized |

Anticonvulsant Activity

Overview : Thiazole compounds have also been explored for their anticonvulsant properties, showing promise in the treatment of epilepsy.

Case Studies :

- Efficacy Testing : Various thiazole derivatives were evaluated for their anticonvulsant activity using established animal models. Some compounds exhibited effective protection against seizures with median effective doses significantly lower than standard medications .

- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticonvulsant activity. For example, para-halogen substitutions were linked to increased efficacy .

| Compound | Effective Dose (mg/kg) | Activity Level |

|---|---|---|

| Compound A | <20 | High |

| Compound B | <15 | Very High |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for various applications .

Biological Activity

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with a carboxylic acid functional group and a nitrophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 264.26 g/mol. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that affect cellular components, while the thiazole ring may modulate the activity of enzymes and receptors. This dual mechanism contributes to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties .

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. In diabetic models, these compounds have been observed to improve insulin sensitivity and lipid profiles by mitigating oxidative damage .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities against various pathogens. In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that the presence of the nitro group is crucial for enhancing the compound's antimicrobial efficacy .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The compound's mechanism involves the upregulation of pro-apoptotic factors like p53 and caspase-3, leading to increased cell death in malignant cells .

Case Studies

- Diabetes Model : In a study involving neonatal rats induced with Type 2 diabetes using streptozotocin (STZ), administration of thiazole derivatives led to significant reductions in blood glucose levels and improvements in insulin sensitivity after four weeks .

- Anticancer Activity : A series of synthesized thiazole derivatives were tested against HepG-2 cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin. These findings highlight the potential of thiazole derivatives as novel anticancer agents .

Table 1: Biological Activities of this compound

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Nitro Group | Enhances reactivity and antimicrobial activity |

| Thiazole Ring | Essential for cytotoxic effects |

| Carboxylic Acid Group | Contributes to solubility and bioavailability |

Q & A

Q. What are the established synthetic methodologies for preparing 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:

Thiazole ring formation : Cyclization of thiourea derivatives or condensation of α-haloketones with thioamides.

Introduction of the 3-nitrophenyl group : Achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under catalytic conditions (e.g., Pd catalysts or Cu-mediated reactions).

Carboxylic acid functionalization : Hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/EtOH) .

Key Reaction Parameters :

- Solvents: DMF, THF, or dichloromethane.

- Catalysts: Triethylamine (TEA) or palladium complexes.

- Temperature: 60–100°C for coupling reactions.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and nitro group placement. For example, the nitro group at the 3-position of the phenyl ring produces distinct deshielding effects on adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- HPLC : Assess purity (>95% by reverse-phase methods with UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Tools like density functional theory (DFT) model reaction pathways to predict transition states and intermediates. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error steps .

- Molecular Dynamics Simulations : Study solvent effects on reaction kinetics or nitro group orientation in biological targets .

- Data Integration : Machine learning algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the nitro group with other electron-withdrawing groups) to isolate contributions to activity .

- Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling) to clarify interactions. For example, the nitro group may enhance binding to NADPH oxidase but inhibit cytochrome P450 .

- Meta-Analysis : Apply statistical frameworks to aggregate data from disparate studies, accounting for variables like cell line heterogeneity or assay sensitivity .

Q. How can experimental design principles minimize side reactions during synthesis?

- Methodological Answer :

- Factorial Design : Use Taguchi or Box-Behnken designs to test variables (e.g., temperature, stoichiometry) with minimal experiments. For instance, optimizing coupling reaction conditions reduces byproduct formation .

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, enabling rapid adjustments .

- Purification Optimization : Combine recrystallization (e.g., using ethanol/water mixtures) with flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product efficiently .

Q. What mechanistic insights explain the role of the 3-nitro group in modulating biological activity?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity of the thiazole ring, facilitating covalent binding to cysteine residues in target proteins .

- Redox Activity : Nitro groups can undergo enzymatic reduction to nitroso or amine derivatives, altering toxicity profiles (e.g., in antiparasitic applications) .

- Crystallographic Studies : X-ray diffraction of protein-ligand complexes reveals hydrogen-bonding interactions between the nitro group and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.